molecular formula C20H18ClN5O2 B11289575 N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B11289575
M. Wt: 395.8 g/mol
InChI Key: FQTOCEDEJDCEAM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a heterocyclic compound featuring a fused imidazo[1,2-b][1,2,4]triazol core, substituted with a 3-chloro-2-methylphenyl group and a 4-methylphenyl moiety. The acetamide linker bridges the aromatic and heterocyclic components, contributing to its structural complexity.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C20H18ClN5O2/c1-11-6-8-13(9-7-11)18-23-20-24-19(28)16(26(20)25-18)10-17(27)22-15-5-3-4-14(21)12(15)2/h3-9,16H,10H2,1-2H3,(H,22,27)(H,23,24,25,28)

InChI Key

FQTOCEDEJDCEAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Groups: The chlorinated and methyl-substituted phenyl groups are introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide. For instance:

  • In vitro Studies : Various derivatives of imidazotriazoles have demonstrated significant cytotoxicity against multiple cancer cell lines. For example, compounds derived from similar structures exhibited percent growth inhibitions (PGIs) exceeding 70% against human cancer cell lines such as HCT-116 and MCF-7 .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Studies indicate that these compounds can disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .

Anti-inflammatory Properties

In addition to anticancer effects, this compound may also exhibit anti-inflammatory properties. Molecular docking studies suggest that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound can be optimized for enhanced biological activity through modifications at various positions on the imidazotriazole ring or the phenyl substituents. Research into SAR has shown that specific substitutions can significantly increase potency against cancer cell lines .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of imidazotriazole derivatives against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The most potent compound exhibited an IC50 value of 36 μM against HCT116 cells and 34 μM against MCF7 cells. The mechanism was linked to apoptosis induction via caspase activation .

Case Study 2: Inflammatory Response

Another investigation focused on the anti-inflammatory potential of related compounds through in silico docking studies. The results indicated that these compounds could effectively bind to the active site of 5-lipoxygenase, suggesting a pathway for reducing inflammation .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target’s fused imidazo-triazol system likely confers greater rigidity and electronic diversity compared to monocyclic triazoles (e.g., 6m) or thiadiazoles. This could enhance interactions with biological targets through π-π stacking or hydrogen bonding .

The 4-methylphenyl substituent on the triazol ring contrasts with the naphthyloxy group in 6m, suggesting divergent solubility profiles .

Acetamide Linker: Common to all compared compounds, this group may serve as a hydrogen-bond donor/acceptor, critical for target engagement .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H20ClN3O2
  • Molecular Weight : 450.103 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The quinazoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines. For instance:

  • Quinazoline derivatives have shown effectiveness against a range of tumor subpanels, demonstrating cytotoxicity in vitro against human leukemia (K562) and murine leukemia (L1210) cell lines .

Recent studies have reported that specific structural modifications in quinazoline compounds lead to enhanced anticancer activity. The incorporation of different substituents on the phenyl ring can significantly influence the biological profile of these compounds .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been documented. For example:

  • Compounds with similar structural features were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 32 μg/mL against Gram-positive bacteria .

Study 1: Antitumor Efficacy

In a study published by Kumar et al., several quinazoline derivatives were synthesized and evaluated for their antitumor activity. The study highlighted that compounds with specific substitutions exhibited potent activity against multiple cancer cell lines, including those resistant to standard treatments .

CompoundCell Line TestedIC50 (µM)
Compound AK5625.0
Compound BHL-603.5
Compound CL12107.0

Study 2: Antimicrobial Screening

A comprehensive evaluation of quinazoline derivatives for antimicrobial activity was conducted by Desai et al., which showed that certain derivatives had significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of electron-donating groups on the phenyl ring enhanced activity .

CompoundBacterial StrainMIC (µg/mL)
Compound DS. aureus16
Compound EE. coli32
Compound FP. aeruginosa64

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